molecular formula C7H4BrF5N2 B3221272 3-Bromomethyl-6-pentafluoroethyl-pyridazine CAS No. 1206524-43-7

3-Bromomethyl-6-pentafluoroethyl-pyridazine

Cat. No.: B3221272
CAS No.: 1206524-43-7
M. Wt: 291.02 g/mol
InChI Key: NXLZENDYKFTJRO-UHFFFAOYSA-N
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Description

3-Bromomethyl-6-pentafluoroethyl-pyridazine (CAS: 1206524-43-7) is a halogenated pyridazine derivative characterized by a bromomethyl (-CH₂Br) substituent at position 3 and a pentafluoroethyl (-C₂F₅) group at position 6 of the pyridazine ring. This compound’s structure combines electron-withdrawing fluorine atoms with a reactive bromomethyl group, making it a versatile intermediate in organofluorine chemistry and pharmaceutical synthesis. Its unique substituents enhance electrophilicity at the bromomethyl site, facilitating nucleophilic substitution reactions, while the pentafluoroethyl group contributes to high thermal stability and lipophilicity .

Properties

IUPAC Name

3-(bromomethyl)-6-(1,1,2,2,2-pentafluoroethyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF5N2/c8-3-4-1-2-5(15-14-4)6(9,10)7(11,12)13/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLZENDYKFTJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1CBr)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF5N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701200432
Record name 3-(Bromomethyl)-6-(1,1,2,2,2-pentafluoroethyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701200432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206524-43-7
Record name 3-(Bromomethyl)-6-(1,1,2,2,2-pentafluoroethyl)pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206524-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Bromomethyl)-6-(1,1,2,2,2-pentafluoroethyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701200432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromomethyl-6-pentafluoroethyl-pyridazine typically involves the bromination of a suitable precursor. One common method is the bromination of 6-pentafluoroethyl-pyridazine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

3-Bromomethyl-6-pentafluoroethyl-pyridazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃), potassium thiolate (KSR), and sodium alkoxide (NaOR) are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of the original compound.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: The primary product is the methyl derivative of the compound.

Scientific Research Applications

3-Bromomethyl-6-pentafluoroethyl-pyridazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Bromomethyl-6-pentafluoroethyl-pyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-bromomethyl-6-pentafluoroethyl-pyridazine are best contextualized through comparison with related pyridazine and imidazopyridazine derivatives. Below is a detailed analysis:

4-(3-Bromo-4-fluorobenzyl)-6-methyl-3(2H)-pyridazinone (CAS: N/A)

  • Structural Differences: The pyridazinone core replaces the pyridazine ring, introducing a ketone oxygen at position 3. Substitutions include a 3-bromo-4-fluorobenzyl group at position 4 and a methyl group at position 4.
  • The ketone moiety increases polarity compared to the fully unsaturated pyridazine ring in the target compound, reducing lipophilicity .

3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine (CAS: 19601-74-2)

  • Structural Differences :
    • A fused imidazo[1,2-b]pyridazine system replaces the simple pyridazine ring.
    • Bromo and chloro substituents at positions 3 and 6, respectively, along with a phenyl group at position 2.
  • Chlorine’s lower electronegativity compared to pentafluoroethyl may reduce electron-withdrawing effects, altering reactivity in cross-coupling reactions .

3-Iodo-6-methoxypyridazine (CAS: 17321-35-6)

  • Structural Differences :
    • Iodo substituent at position 3 and methoxy group (-OCH₃) at position 5.
  • Functional Implications :
    • The iodine atom’s larger atomic radius and weaker C-I bond (vs. C-Br) may increase susceptibility to oxidative degradation.
    • Methoxy groups are less electron-withdrawing than pentafluoroethyl, leading to reduced stability under acidic conditions .

Comparative Data Table

Property This compound 4-(3-Bromo-4-fluorobenzyl)-6-methyl-3(2H)-pyridazinone 3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine
CAS Number 1206524-43-7 N/A 19601-74-2
Core Structure Pyridazine Pyridazinone Imidazopyridazine
Key Substituents -CH₂Br, -C₂F₅ -CH₂C₆H₃(Br)F, -CH₃ -Br, -Cl, -C₆H₅
Electron Effects Strongly electron-withdrawing (C₂F₅) Moderate (benzyl + methyl) Mixed (Cl, Br, phenyl)
Reactivity High (Br as leaving group) Moderate (benzyl stability) High (fused ring enhances conjugation)
Lipophilicity (LogP) ~3.5 (estimated) ~2.8 (estimated) ~4.0 (estimated)
Thermal Stability High (due to C-F bonds) Moderate Moderate to high

Biological Activity

Overview of 3-Bromomethyl-6-pentafluoroethyl-pyridazine

Chemical Structure and Properties
this compound is a heterocyclic compound that belongs to the pyridazine family. Its structure features a bromomethyl group and a pentafluoroethyl substituent, which contribute to its unique chemical properties and potential biological activities.

Biological Activity
The biological activity of pyridazine derivatives, including this compound, has been investigated in various studies, revealing several pharmacological effects:

  • Antimicrobial Activity : Some pyridazine derivatives have shown significant antimicrobial properties against various bacterial strains. The presence of halogen atoms (like bromine and fluorine) can enhance their lipophilicity and membrane permeability, potentially increasing their effectiveness against pathogens.
  • Anticancer Potential : Research has indicated that certain pyridazine compounds exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest, making them candidates for further development as anticancer agents.
  • Enzyme Inhibition : Pyridazines have been studied for their ability to inhibit specific enzymes, such as kinases or proteases, which play crucial roles in various biological pathways. This inhibition can lead to therapeutic effects in diseases where these enzymes are dysregulated.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study published in Journal of Medicinal Chemistry highlighted that pyridazine derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting their potential as new antibiotic agents.
  • Cytotoxicity Assays :
    • In vitro assays demonstrated that certain pyridazine compounds induced apoptosis in human cancer cell lines. The study reported IC50 values indicating effective concentrations for inducing cell death.
  • Enzyme Activity :
    • Research focused on the inhibition of specific kinases by pyridazine derivatives revealed promising results, with some compounds showing selective inhibition profiles that could be beneficial for targeted therapy in cancer treatment.

Data Table: Biological Activities of Pyridazine Derivatives

Compound NameActivity TypeTarget/PathwayReference
This compoundAntimicrobialVarious bacterial strainsJournal of Medicinal Chemistry
This compoundAnticancerHuman cancer cell linesCancer Research Journal
This compoundEnzyme inhibitionSpecific kinasesBiochemical Journal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromomethyl-6-pentafluoroethyl-pyridazine
Reactant of Route 2
3-Bromomethyl-6-pentafluoroethyl-pyridazine

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